A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 7-bromo-8-nitroquinoline
A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 7-bromo-8-nitroquinoline
Abstract
In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is a foundational pillar of success. Unambiguous identification and purity assessment are critical checkpoints in the synthesis, screening, and manufacturing of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of two fundamental, yet often confused, physicochemical properties of the compound 7-bromo-8-nitroquinoline: its molecular weight and exact mass. We will dissect the theoretical underpinnings of these values, present a robust experimental workflow for their verification using high-resolution mass spectrometry (HRMS), and discuss the practical implications for researchers. This document is intended to serve as a technical resource for scientists who require a deep and actionable understanding of modern analytical characterization techniques.
Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass
A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While related, these terms describe different physical properties and are relevant in different contexts. Understanding this difference is paramount for the correct application and interpretation of analytical data, especially from mass spectrometry.
Molecular Weight (Average Molecular Mass)
The molecular weight of a substance is a weighted average of the masses of its constituent molecules. This average is calculated based on the natural abundance of the stable isotopes of each element in the molecule's empirical formula.[1] For example, Carbon exists predominantly as ¹²C (~98.9%) but also as ¹³C (~1.1%). The atomic weight of carbon, ~12.011 amu, reflects this natural isotopic distribution. Molecular weight is the sum of these average atomic weights for all atoms in the formula.
This value is most relevant for stoichiometric calculations in bulk chemistry, such as determining the mass of a reagent needed for a reaction or preparing a solution of a specific molarity. It represents the macroscopic mass of an Avogadro's number of molecules.
Exact Mass (Monoisotopic Mass)
In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element. For 7-bromo-8-nitroquinoline, this would involve using the mass of ¹H, ¹²C, ¹⁴N, ¹⁶O, and the most abundant bromine isotope, ⁷⁹Br.[2] This value is not an average but a precise, theoretical mass for a single, specific isotopic configuration of the molecule.
High-resolution mass spectrometers possess the resolving power to distinguish between molecules that differ in mass by only a few thousandths of a dalton.[3][4] Therefore, these instruments measure the exact mass of individual ions, not the average molecular weight. This capability is the cornerstone of modern small molecule identification, allowing for the determination of elemental composition from a highly accurate mass measurement.[5]
Part 2: Physicochemical and Mass Data for 7-bromo-8-nitroquinoline
7-bromo-8-nitroquinoline is a substituted quinoline derivative. Its core structure is a key scaffold in medicinal chemistry. Accurate mass data is essential for its verification during synthesis and for its identification in complex matrices.
Chemical Structure
Figure 1. Chemical structure of 7-bromo-8-nitroquinoline.
Data Summary
The fundamental physicochemical and mass-related properties of 7-bromo-8-nitroquinoline are summarized below. These values are derived from its elemental composition and are critical for both theoretical and experimental work.
| Property | Value | Rationale / Source |
| Chemical Name | 7-bromo-8-nitroquinoline | IUPAC Nomenclature |
| CAS Number | 71331-02-7 | Chemical Abstracts Service Registry Number. Note: Some databases incorrectly associate this CAS with "7-chloro-8-nitroquinoline".[6][7][8] |
| Chemical Formula | C₉H₅BrN₂O₂ | Derived from chemical structure. Verified against analogs.[9][10] |
| Molecular Weight | 253.056 g/mol | Calculated using weighted-average atomic masses of constituent elements (C, H, Br, N, O). |
| Exact Mass | 251.95344 Da | Calculated using the monoisotopic masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.[9][10] |
| Monoisotopic Mass (⁸¹Br) | 253.95139 Da | Calculated using the monoisotopic mass of the second most abundant bromine isotope, ⁸¹Br. |
Part 3: Experimental Verification by High-Resolution Mass Spectrometry
The theoretical exact mass can be experimentally confirmed with high precision using High-Resolution Mass Spectrometry (HRMS), such as Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) systems.[11][12] This verification provides the highest level of confidence in the identity and elemental composition of a synthesized compound.
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for the confirmation of a small molecule's exact mass using LC-HRMS.
Detailed Experimental Protocol
This protocol outlines a self-validating system for confirming the exact mass of 7-bromo-8-nitroquinoline.
1. Standard and Sample Preparation
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Rationale: Proper dissolution ensures the analyte is suitable for introduction into the mass spectrometer and minimizes signal suppression. High-purity solvents prevent contamination.
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Procedure:
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Prepare a stock solution of 7-bromo-8-nitroquinoline at 1 mg/mL in LC-MS grade methanol.
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Create a working solution by diluting the stock solution to 1 µg/mL using a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.
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2. Instrumentation and Method Setup (Example: Q Exactive™ Orbitrap)
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Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion (or its protonated adduct). High resolution is essential to achieve the mass accuracy required for elemental composition confirmation.
-
Procedure:
-
Ionization Source: ESI, Positive Ion Mode.
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Spray Voltage: 3.5 kV.
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Capillary Temperature: 320 °C.
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Scan Mode: Full MS (scan range m/z 100-500).
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Resolution: 140,000 (at m/z 200).
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Data Acquisition: Direct infusion of the working solution at 5 µL/min.
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3. Data Acquisition and Analysis
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Rationale: The acquired spectrum contains mass-to-charge (m/z) information for all ions detected. Data analysis involves comparing the experimentally measured m/z of the target ion with the theoretically calculated exact mass.
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Procedure:
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Acquire data for 2 minutes to obtain a stable signal and averaged spectrum.
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Identify the protonated molecular ion, [M+H]⁺. The theoretical m/z for this ion is calculated as:
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Exact Mass of C₉H₅⁷⁹BrN₂O₂ = 251.95344 Da
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Mass of H⁺ = 1.00728 Da
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Theoretical m/z for [C₉H₅⁷⁹BrN₂O₂ + H]⁺ = 252.96072
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-
Observe the isotopic pattern. Due to the nearly equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the spectrum will show a characteristic pair of peaks separated by approximately 2 Da.[13] The second peak corresponds to the [M+H]⁺ ion containing the ⁸¹Br isotope.
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Exact Mass of C₉H₅⁸¹BrN₂O₂ = 253.95139 Da
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Theoretical m/z for [C₉H₅⁸¹BrN₂O₂ + H]⁺ = 254.95867
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-
Calculate the mass error for the primary peak in parts per million (ppm), which is the ultimate metric for confirmation.
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ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
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A mass error of < 5 ppm is considered strong evidence for the proposed elemental formula.
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Conclusion
For researchers and professionals in drug development, the distinction between molecular weight and exact mass is not merely academic; it is a practical necessity that dictates the appropriate analytical approach for compound characterization. While molecular weight is essential for bulk chemical manipulations, the exact mass, as determined by HRMS, serves as a definitive electronic signature for a molecule. The ability to confirm the elemental composition of a compound like 7-bromo-8-nitroquinoline with sub-5 ppm accuracy provides an unimpeachable level of confidence in its identity, purity, and integrity. This analytical rigor is a non-negotiable component of modern pharmaceutical science, ensuring the validity of research data from discovery through to quality control.
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Kind, T., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Retrieved from [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Retrieved from [Link]
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